3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid
Overview
Description
3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H20N2O4 and its molecular weight is 244.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid is a compound of interest in various chemical syntheses and applications. Its derivatives and related compounds have been explored for their chemical properties and potential applications in organic synthesis. For instance, the compound (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐Phenylbutanoic Acid is utilized in chemical reactions involving ketones, diazo compounds, carbamates, and acylation processes. This compound showcases the versatility of tert-butoxycarbonylamino in facilitating complex chemical transformations, including metal-catalyzed reactions and esterification processes (Linder, Steurer, & Podlech, 2003).
Structural Studies
Structural analysis and conformational studies are crucial in understanding the properties of compounds like this compound and its analogs. For example, a pipecolic acid-containing dipeptide, Boc-D-Ala-L-Pip-NH(i)Pr, demonstrates the impact of tert-butoxycarbonyl groups on the molecule's conformation, adopting a type II' beta-turn conformation. This highlights the role of tert-butoxycarbonylamino in influencing the structural and conformational aspects of peptides and related compounds (Didierjean, Boussard, & Aubry, 2002).
Application in Synthesis of Biologically Active Compounds
Compounds featuring the tert-butoxycarbonylamino group, similar to this compound, are instrumental in synthesizing biologically active molecules. For instance, the discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors showcases the application of tert-butoxycarbonylamino derivatives in developing therapeutic agents. Such compounds exhibit inhibitory activities in enzyme assays and cell-based assays, demonstrating their potential in medical and pharmaceutical research (Chonan et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid is the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial-mesenchymal transition (EMT), a process that plays a significant role in cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Mode of Action
The compound acts as an inhibitor of its target, MRTF-A . By inhibiting MRTF-A, it suppresses the EMT process, thereby reducing cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Biochemical Pathways
The inhibition of MRTF-A affects the EMT pathway . EMT is a biological process that allows a polarized epithelial cell, which normally interacts with the basement membrane via its basal surface, to undergo multiple biochemical changes that enable it to assume a mesenchymal cell phenotype. This includes enhanced migratory capacity, invasiveness, resistance to apoptosis, and greatly increased production of extracellular matrix components .
Result of Action
The inhibition of MRTF-A by this compound results in the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . These effects are due to the compound’s ability to disrupt the EMT process .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-11(8(14)15)5-4-6-12-7-11/h12H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUAYUYDQUTSDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCNC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660827 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436867-71-9 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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